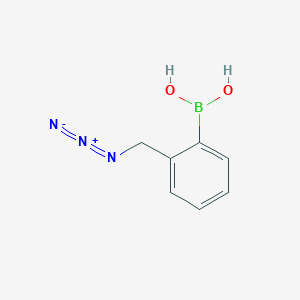
2-(Azidomethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Azidomethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azidomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azidomethyl)phenyl)boronic acid typically involves the bromination of tolylboronic acids followed by azidation. The process begins with the bromination of ortho, meta, or para tolylboronic acids using N-bromosuccinimide (NBS) as a brominating agent. This step yields bromomethylphenylboronic acids. The subsequent reaction with sodium azide (NaN3) in dry dimethylformamide (DMF) produces (azidomethyl)phenylboronic acids .
Industrial Production Methods
While specific industrial production methods for (2-(Azidomethyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Azidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as ethanol or water.
Reduction: Reducing agents like triphenylphosphine (PPh3) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Substitution: Formation of azido derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
(2-(Azidomethyl)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2-(Azidomethyl)phenyl)boronic acid primarily involves its reactivity through the boronic acid and azido groups. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Azidomethyl)phenyl)boronic acid
- (4-(Azidomethyl)phenyl)boronic acid
- (2-(Bromomethyl)phenyl)boronic acid
Uniqueness
(2-(Azidomethyl)phenyl)boronic acid is unique due to the ortho position of the azidomethyl group relative to the boronic acid. This positioning can influence the compound’s reactivity and interactions compared to its meta and para counterparts. Additionally, the presence of both azido and boronic acid groups provides a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H8BN3O2 |
|---|---|
Peso molecular |
176.97 g/mol |
Nombre IUPAC |
[2-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4,12-13H,5H2 |
Clave InChI |
IFFLMFXJZGJEKO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CN=[N+]=[N-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
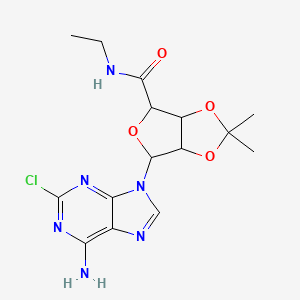
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
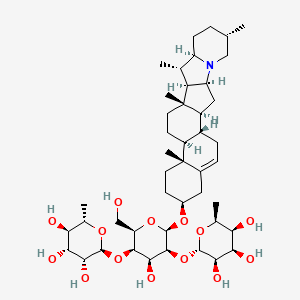
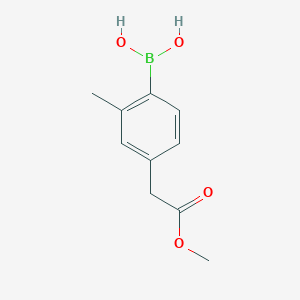
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
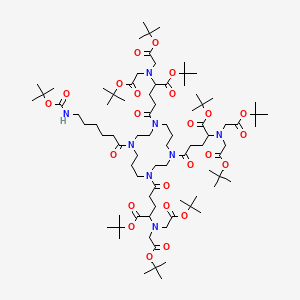

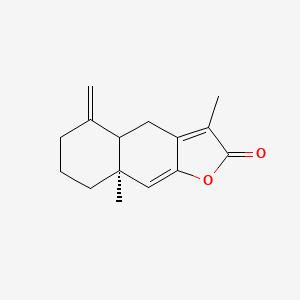
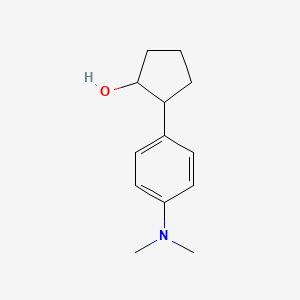

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)
